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Compound of Interest

Compound Name: A71623

Cat. No.: B1666408

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of A71623, a potent and
selective cholecystokinin 1 receptor (CCK1R) agonist, in cell culture experiments. Detailed
protocols for receptor binding, signaling pathway analysis, and functional assays are included
to facilitate research into the cellular effects of CCK1R activation.

A71623 is a tetrapeptide analog of CCK that has been instrumental in elucidating the role of
CCKI1R in various physiological processes. In a cell culture context, A71623 is a valuable tool
for investigating signal transduction, receptor pharmacology, and the cellular basis of diseases
where CCK1R signaling is implicated, such as neurodegenerative disorders.

Mechanism of Action

A71623 selectively binds to and activates the CCK1R, a G protein-coupled receptor (GPCR).
Upon activation, CCK1R can couple to different G proteins, primarily Gg/11, to initiate
downstream signaling cascades. Key pathways activated by A71623 include the mTORCL1 and
MAPK/Erk pathways, leading to the phosphorylation and activation of downstream effectors
that regulate cell growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the quantitative data for A71623 in various in vitro assays,
providing a reference for experimental design.
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Table 1: A71623 Receptor Binding Affinity

. o A71623 ICso
Cell Line Receptor Radioligand Assay Type (nM) Reference
n
Wild-Type Competition
CHO 125]-CCK-8 o 0.8+0.2 [1]
CCK1R Binding
CCK1R N
Competition
CHO Y140A 125|.CCK-8 o 0.3%0.1 [1]
Binding
Mutant

Table 2: A71623 Functional Potency in Calcium Mobilization Assay

A71623 ECso

Cell Line Receptor Assay Type Reference
(nM)
_ Intracellular
Wild-Type )
CHO Calcium 1.1+0.3 [1]
CCK1R o
Mobilization
Intracellular
CCKI1R Y140A )
CHO Calcium 7.1+£15 [1]
Mutant o
Mobilization

Experimental Protocols
CCKI1R Radioligand Binding Assay

This protocol is designed to determine the binding affinity of A71623 for the CCK1R expressed
in a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic
Kidney 293 (HEK293) cells.

Materials:
e CHO or HEK293 cells stably expressing human CCK1R

e Cell culture medium (e.g., DMEM/F12 with 10% FBS)
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» Membrane preparation buffer (50 mM Tris-HCI, pH 7.4, with protease inhibitors)

e Assay buffer (50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 0.1% BSA)

o Radioligand: 12°|-labeled CCK-8

e A71623 (unlabeled competitor)

» Non-specific binding control (e.g., high concentration of unlabeled CCK-8)

e 96-well plates

o Glass fiber filters

e Scintillation counter

Protocol:

e Cell Culture and Membrane Preparation:

o Culture CCK1R-expressing cells to ~80-90% confluency.

o Harvest cells and wash with ice-cold PBS.

o Resuspend the cell pellet in membrane preparation buffer and homogenize.

o Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.

o Determine the protein concentration of the membrane preparation using a BCA or
Bradford assay.

e Binding Assay:

o In a 96-well plate, add the following to each well:

» Assay buffer

» 125]-.CCK-8 (at a concentration near its Kd)
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» Serial dilutions of A71623 or vehicle control.

» For non-specific binding, add a high concentration of unlabeled CCK-8.

o Add the cell membrane preparation to each well to initiate the binding reaction.

o Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

e Filtration and Counting:

o

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

[¢]

Wash the filters multiple times with ice-cold wash buffer.

Place the filters in scintillation vials with scintillation fluid.

[e]

[e]

Quantify the radioactivity using a scintillation counter.
e Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the specific binding as a function of the A71623 concentration and fit the data to a
one-site competition model to determine the ICso value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of A71623 to stimulate an increase in intracellular calcium
concentration, a functional response to CCK1R activation.

Materials:

HEK293 or CHO cells stably expressing CCK1R

Cell culture medium

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-8 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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e A71623

o 96-well black, clear-bottom plates

» Fluorescence plate reader with an injection system
Protocol:

e Cell Plating:

o Seed the CCK1R-expressing cells into 96-well black, clear-bottom plates and culture
overnight.

e Dye Loading:
o Remove the culture medium and wash the cells with assay buffer.

o Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate
in the dark at 37°C for 30-60 minutes.

o Wash the cells to remove excess dye.

e Calcium Flux Measurement:

o

Place the plate in a fluorescence plate reader.

[¢]

Record a baseline fluorescence reading.

[e]

Inject serial dilutions of A71623 into the wells.

[e]

Immediately begin recording the fluorescence intensity over time.

e Data Analysis:

o The change in fluorescence intensity reflects the change in intracellular calcium
concentration.

o Plot the peak fluorescence response as a function of A71623 concentration and fit the
data to a sigmoidal dose-response curve to determine the ECso value.
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Western Blot Analysis of Downstream Signaling
Pathways (mMTORC1 and Erk)

This protocol details the steps to analyze the phosphorylation of key proteins in the mTORC1
and Erk signaling pathways following A71623 treatment.

Materials:

CCK1R-expressing cells

» Cell culture medium

o Serum-free medium

e A71623

 Ice-cold PBS

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Protein assay kit (BCA or Bradford)

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-
BP1, anti-phospho-Erk1/2, anti-total-Erk1/2)

+ HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate

e Imaging system
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Protocol:
e Cell Treatment:
o Culture CCK1R-expressing cells to 70-80% confluency.

o To reduce basal signaling, serum-starve the cells by incubating them in serum-free
medium for 4-16 hours.[2]

o Treat the cells with various concentrations of A71623 for a specified time (e.g., 15-60
minutes). Include a vehicle-treated control.

o Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS.

[e]

o

Lyse the cells in ice-cold lysis buffer.

[¢]

Scrape the cells and collect the lysate.

[¢]

Clarify the lysate by centrifugation at 4°C.

[e]

Determine the protein concentration of the supernatant.
o SDS-PAGE and Western Blotting:
o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at
4°C.

o Wash the membrane with TBST.
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o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.
o Detect the signal using an ECL substrate and an imaging system.

o To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody against the total (non-phosphorylated) form of the protein.

Visualizations

A71623

Click to download full resolution via product page

Caption: A71623 signaling pathway.
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Cell Treatment & Lysis
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Caption: Western blot workflow for signaling analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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